N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(4-butoxyphenoxy)acetohydrazide
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Overview
Description
N’~1~-[(E)-1-(5-BROMO-1H-INDOL-3-YL)METHYLIDENE]-2-(4-BUTOXYPHENOXY)ACETOHYDRAZIDE is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(5-BROMO-1H-INDOL-3-YL)METHYLIDENE]-2-(4-BUTOXYPHENOXY)ACETOHYDRAZIDE typically involves the following steps:
Formation of the Indole Core: The indole core is synthesized through a cyclization reaction involving a nitrosoarene and an alkyne.
Condensation Reaction: The brominated indole derivative undergoes a condensation reaction with 4-butoxyphenoxyacetic acid hydrazide in the presence of a suitable condensing agent to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(5-BROMO-1H-INDOL-3-YL)METHYLIDENE]-2-(4-BUTOXYPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Substitution: The bromo group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
N’~1~-[(E)-1-(5-BROMO-1H-INDOL-3-YL)METHYLIDENE]-2-(4-BUTOXYPHENOXY)ACETOHYDRAZIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(5-BROMO-1H-INDOL-3-YL)METHYLIDENE]-2-(4-BUTOXYPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, indole derivatives are known to interact with various receptors in the body, leading to changes in cellular signaling pathways . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- (1H-Benzo[d][1,2,3]triazol-1-yl)(5-bromo-1-hydroxy-1H-indol-3-yl)methanone
- Indole-3-acetic acid
- 5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
Uniqueness
N’~1~-[(E)-1-(5-BROMO-1H-INDOL-3-YL)METHYLIDENE]-2-(4-BUTOXYPHENOXY)ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromo group and the butoxyphenoxy moiety differentiates it from other indole derivatives, potentially leading to unique interactions with biological targets and distinct reactivity in chemical reactions .
Properties
Molecular Formula |
C21H22BrN3O3 |
---|---|
Molecular Weight |
444.3 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-1H-indol-3-yl)methylideneamino]-2-(4-butoxyphenoxy)acetamide |
InChI |
InChI=1S/C21H22BrN3O3/c1-2-3-10-27-17-5-7-18(8-6-17)28-14-21(26)25-24-13-15-12-23-20-9-4-16(22)11-19(15)20/h4-9,11-13,23H,2-3,10,14H2,1H3,(H,25,26)/b24-13+ |
InChI Key |
RGRZWMOQJORQAI-ZMOGYAJESA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CNC3=C2C=C(C=C3)Br |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)NN=CC2=CNC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
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